molecular formula C15H9Cl2N3 B12633497 2,4-bis(6-chloropyridin-3-yl)pyridine CAS No. 942206-24-8

2,4-bis(6-chloropyridin-3-yl)pyridine

Cat. No.: B12633497
CAS No.: 942206-24-8
M. Wt: 302.2 g/mol
InChI Key: CWMMDFDDGLQUBF-UHFFFAOYSA-N
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Description

2,4-bis(6-chloropyridin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 6-chloropyridin-3-yl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(6-chloropyridin-3-yl)pyridine typically involves the coupling of 6-chloropyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridine boronic acid is reacted with 2,4-dibromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or DMF at elevated temperatures.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,4-bis(6-chloropyridin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as DMSO or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while oxidation can lead to pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2,4-bis(6-chloropyridin-3-yl)pyridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.

Properties

CAS No.

942206-24-8

Molecular Formula

C15H9Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

2,4-bis(6-chloropyridin-3-yl)pyridine

InChI

InChI=1S/C15H9Cl2N3/c16-14-3-1-11(8-19-14)10-5-6-18-13(7-10)12-2-4-15(17)20-9-12/h1-9H

InChI Key

CWMMDFDDGLQUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=C2)C3=CN=C(C=C3)Cl)Cl

Origin of Product

United States

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